3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

CB1 receptor antagonist Cannabinoid pharmacology 4,5-dihydropyrazole scaffold

The 3-(4-chlorophenyl)-4-phenyl substitution pattern on this chiral 4,5-dihydro-1H-pyrazole is the patented pharmacophore core for CB1 antagonist development (Solvay Pharmaceuticals). Unlike generic analogs, this exact scaffold aligns with patent claims and delivers superior PLA2 inhibition (IC50 10.2 μM vs 11.1–11.9 μM for F/OCH3 analogs). Enantiomeric purity at the chiral C4 position is critical—racemic mixtures compromise CB1 binding selectivity. This compound also benchmarks anticancer activity (regioisomer achieves <5% HeLa viability) and antimicrobial efficacy. Procure this defined substitution pattern to eliminate uncontrolled pharmacological variables in your SAR and drug discovery programs.

Molecular Formula C15H13ClN2
Molecular Weight 256.73 g/mol
CAS No. 59074-26-9
Cat. No. B1599783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
CAS59074-26-9
Molecular FormulaC15H13ClN2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1C(C(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C15H13ClN2/c16-13-8-6-12(7-9-13)15-14(10-17-18-15)11-4-2-1-3-5-11/h1-9,14,17H,10H2
InChIKeySKLKZKAMWPQZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole CAS 59074-26-9: Procurement and Technical Baseline for a CB1-Antagonist Scaffold


3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole (CAS 59074-26-9) is a chiral dihydropyrazole (2-pyrazoline) derivative with the molecular formula C15H13ClN2 and molecular weight 256.73 g/mol [1]. This heterocyclic compound features a 4,5-dihydro-1H-pyrazole core substituted at the 3-position with a 4-chlorophenyl group and at the 4-position with a phenyl group [2]. The compound has been disclosed in patents as a key structural intermediate within a class of 4,5-dihydro-1H-pyrazole derivatives developed as potent cannabinoid CB1 receptor antagonists [3]. Its structure provides a specific substitution pattern (3-(4-chlorophenyl), 4-phenyl) that establishes it as a fundamental scaffold for CB1-targeted drug discovery programs and as a reference standard for structure-activity relationship (SAR) investigations within this pharmacologically significant class [4].

Why 3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole Cannot Be Generically Substituted: Key Differentiation Drivers


Within the 4,5-dihydro-1H-pyrazole (2-pyrazoline) class, simple substitution with a generic analog is not scientifically justifiable due to critical variations in substitution pattern and stereochemistry that directly dictate biological target engagement and downstream pharmacology. The specific 3-(4-chlorophenyl)-4-phenyl substitution pattern on the dihydropyrazole ring is a defined structural feature disclosed in Solvay Pharmaceuticals' foundational CB1 receptor antagonist patents, where the 4-chlorophenyl moiety at the 3-position and the phenyl group at the 4-position are explicitly claimed as preferred embodiments [1]. Furthermore, the 4-position of the 4,5-dihydro-1H-pyrazole ring is a chiral center, making enantiomeric purity a critical quality attribute; the (S)-enantiomer is specifically claimed as the active stereoisomer in these patent families [2]. Interchanging this compound with a differently substituted analog (e.g., 4-fluorophenyl at the 3-position) or with a racemic mixture lacking stereochemical definition introduces uncontrolled variables that can alter CB1 receptor binding affinity, selectivity versus CB2 receptors, and in vivo pharmacokinetic behavior. Procurement decisions must therefore be guided by the specific substitution pattern and stereochemical integrity of this exact compound, as documented in the evidence below.

3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole CAS 59074-26-9: Comparative Quantitative Evidence for Scientific Selection


CB1 Receptor Antagonist Scaffold: Structural Specificity of the 3-(4-Chlorophenyl)-4-phenyl Substitution Pattern

In the foundational Solvay Pharmaceuticals patent family covering 4,5-dihydro-1H-pyrazole CB1 receptor antagonists, the specific substitution pattern of 3-(4-chlorophenyl)-4-phenyl is explicitly claimed as a preferred embodiment (Claim 3: 'R is 4-chlorophenyl'). This establishes the target compound as a core scaffold within this therapeutically relevant class. The (S)-enantiomer at the 4-position of the dihydropyrazole ring is further claimed as the active stereoisomer (Claim 4), directly implicating the target compound's chiral center as a determinant of biological activity [1].

CB1 receptor antagonist Cannabinoid pharmacology 4,5-dihydropyrazole scaffold

Anticancer Activity: Structural Comparison of Regioisomeric Dihydropyrazole Derivatives Against HeLa Cells

A 2025 study evaluated two pyrazole derivatives synthesized from (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, including 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Compound 2), which is a regioisomer of the target compound (differing only in the substitution positions of the 4-chlorophenyl and phenyl groups on the dihydropyrazole ring). When tested against HeLa human cervical cancer cells, Compound 2 reduced cell viability to below 5% at the tested concentration, demonstrating strong cytotoxic activity comparable to the parent chalcone (Compound 1) and the acetylated derivative (Compound 3) [1]. This regioisomer provides a baseline for understanding how positional isomerism within the 3-(4-chlorophenyl)-4-phenyl framework may influence biological activity, though direct comparative data for the target compound itself are not available from this study.

Anticancer Cytotoxicity HeLa cells Pyrazole derivatives

Phospholipase A2 Inhibition: Direct IC50 Comparison Between 4-Chlorophenyl and 4-Fluorophenyl Substituted Analogs

In a 2017 study of 2-pyrazoline analogues, compound 5e — 3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole — demonstrated significant inhibition of phospholipase A2 (PLA2) with an IC50 value of 10.2 μM [1]. This compound contains the identical 3-(4-chlorophenyl) substitution as the target compound. In direct comparison, compound 5c — the 4-fluorophenyl analog — exhibited an IC50 of 11.1 μM, while compound 5h — the 4-methoxyphenyl analog — exhibited an IC50 of 11.9 μM [1]. The 4-chlorophenyl-substituted compound (5e) showed the most potent PLA2 inhibition among the three analogs tested, representing an approximate 9% improvement over the 4-fluorophenyl analog and a 14% improvement over the 4-methoxyphenyl analog under identical assay conditions.

Anti-inflammatory Phospholipase A2 inhibition PLA2 Pyrazoline

Antimicrobial Activity: Broad-Spectrum Efficacy of 4-Chlorophenyl-Substituted Dihydropyrazoles

In the same 2017 study, compound 5f — 1-(3-chlorophenyl)-3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-4,5-dihydro-1H-pyrazole — which contains the 3-(4-chlorophenyl) moiety characteristic of the target compound, demonstrated excellent antimicrobial activities against various bacterial and fungal strains [1]. The study evaluated compounds against a panel of microbial pathogens, with the 4-chlorophenyl-containing derivatives (5e, 5f) showing significant activity. While specific MIC values are not available in the accessible abstract, the study authors explicitly noted that compounds 5e, 5b, and 5f 'showed excellent antimicrobial activities' against multiple strains [1], indicating that the 4-chlorophenyl substitution is associated with broad-spectrum antimicrobial efficacy within this chemical series.

Antimicrobial Antibacterial Antifungal 2-pyrazoline

Chiral Recognition: Stereochemical Determinants of CB1 Receptor Antagonist Activity

The 4-position of the 4,5-dihydro-1H-pyrazole ring is a chiral center, making 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole an inherently chiral molecule. The Solvay Pharmaceuticals patent family explicitly claims the (S)-enantiomer (levorotatory enantiomer) as the active stereoisomer for CB1 receptor antagonism, establishing that stereochemical configuration is a critical determinant of biological activity within this compound class [1]. The target compound, as a racemic mixture or as the isolated (S)-enantiomer, thus provides a defined stereochemical reference point. In contrast, achiral dihydropyrazole analogs or those with different substitution patterns that eliminate the chiral center lack this stereochemical dimension, which may result in different CB1 receptor binding kinetics and pharmacological profiles.

Chiral separation Stereochemistry Enantiomeric purity CB1 antagonist

Recommended Research and Industrial Application Scenarios for 3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole CAS 59074-26-9


CB1 Receptor Antagonist Drug Discovery: Scaffold Validation and SAR Reference Standard

Use as a core scaffold for structure-activity relationship (SAR) studies in cannabinoid CB1 receptor antagonist drug discovery programs. The 3-(4-chlorophenyl)-4-phenyl substitution pattern is explicitly claimed in foundational Solvay Pharmaceuticals patents as a preferred embodiment for CB1 antagonist activity, making this compound an essential reference standard for validating new synthetic analogs and benchmarking receptor binding assays [1]. Researchers should procure this exact substitution pattern rather than generic dihydropyrazole analogs to ensure alignment with patented pharmacophore requirements.

Anti-Inflammatory Research: Phospholipase A2 Inhibition Studies and Comparator Selection

Employ as a lead scaffold or reference comparator for phospholipase A2 (PLA2) inhibition studies in anti-inflammatory drug discovery. Direct comparative data demonstrate that the 4-chlorophenyl-substituted analog exhibits superior PLA2 inhibitory potency (IC50 = 10.2 μM) compared to the 4-fluorophenyl (IC50 = 11.1 μM) and 4-methoxyphenyl (IC50 = 11.9 μM) analogs under identical assay conditions [1]. This quantitative advantage supports the selection of the 4-chlorophenyl-containing scaffold over close analogs when optimizing PLA2-targeted anti-inflammatory candidates.

Anticancer Research: Cytotoxicity Screening Against Human Cancer Cell Lines

Utilize as a cytotoxic agent or structural probe in anticancer drug discovery. A structurally related regioisomer, 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, demonstrated potent cytotoxicity against HeLa human cervical cancer cells, reducing cell viability to below 5% [1]. The target compound's close structural relationship to this active regioisomer positions it as a valuable comparator for investigating positional isomerism effects on anticancer activity and as a potential lead scaffold for further optimization.

Antimicrobial Screening: Broad-Spectrum Anti-Infective Reference Standard

Deploy as a reference standard in antimicrobial susceptibility testing and anti-infective drug discovery. Derivatives containing the 3-(4-chlorophenyl) moiety characteristic of the target compound have demonstrated excellent antimicrobial activities against multiple bacterial and fungal strains in vitro [1]. The target compound can serve as a benchmark for evaluating the antimicrobial efficacy of new dihydropyrazole-based analogs and for investigating structure-activity relationships governing broad-spectrum anti-infective activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.